molecular formula C8H4BrFO B3035030 4-Bromo-5-fluorobenzofuran CAS No. 286836-29-1

4-Bromo-5-fluorobenzofuran

Cat. No. B3035030
Key on ui cas rn: 286836-29-1
M. Wt: 215.02 g/mol
InChI Key: BPTQDIYJVPPMKF-UHFFFAOYSA-N
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Patent
US06967201B1

Procedure details

Beginning with 3 gm (13 mMol) 2-allyl-3-bromo-4-fluorophenol, the title compound was prepared in 98% yield essentially by the procedure described in Preparation XXVII with the exception that the cyclization/dehydration step was performed using sulfuric acid in toluene.
Name
2-allyl-3-bromo-4-fluorophenol
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
XXVII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:9]([Br:10])=[C:8]([F:11])[CH:7]=[CH:6][C:5]=1[OH:12])[CH:2]=C.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[Br:10][C:9]1[C:4]2[CH:1]=[CH:2][O:12][C:5]=2[CH:6]=[CH:7][C:8]=1[F:11]

Inputs

Step One
Name
2-allyl-3-bromo-4-fluorophenol
Quantity
3 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC(=C1Br)F)O
Step Two
Name
XXVII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC2=C1C=CO2)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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